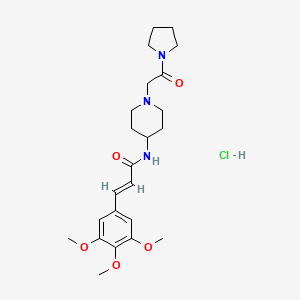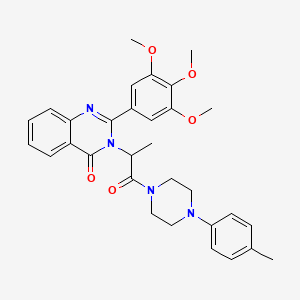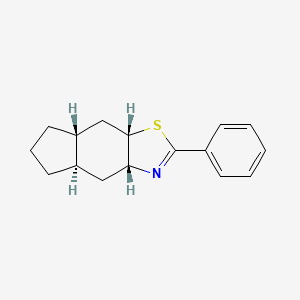![molecular formula C20H25ClN6O2 B15182567 [2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride CAS No. 37672-77-8](/img/structure/B15182567.png)
[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound features a cyano and nitro group attached to a phenyl ring, which is further connected to an azo group and an ethylamino chain ending in a trimethylammonium chloride moiety. Its molecular formula is C20H25ClN6O2, and it has a molecular weight of 416.9045 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-aminophenylethylamine to form the azo compound.
Quaternization: The azo compound is then reacted with trimethylamine to introduce the trimethylammonium chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:
Controlled Temperature and pH: Maintaining specific temperature and pH levels during the diazotization and coupling reactions to maximize efficiency.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide can be used for nucleophilic substitution.
Major Products
Reduction: The reduction of the nitro group yields the corresponding amino derivative.
Substitution: Nucleophilic substitution can yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and dyes.
Mechanism of Action
The mechanism of action of [2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride
- [2-[[4-[(2-Bromo-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride
Uniqueness
[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride is unique due to the presence of the cyano group, which imparts distinct electronic properties and reactivity compared to its chloro and bromo analogs. This uniqueness makes it particularly valuable in specific research applications where these properties are advantageous.
Properties
CAS No. |
37672-77-8 |
|---|---|
Molecular Formula |
C20H25ClN6O2 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[4-[(2-cyano-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C20H25N6O2.ClH/c1-5-24(12-13-26(2,3)4)18-8-6-17(7-9-18)22-23-20-11-10-19(25(27)28)14-16(20)15-21;/h6-11,14H,5,12-13H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
SCNFZRUMIZRHGT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


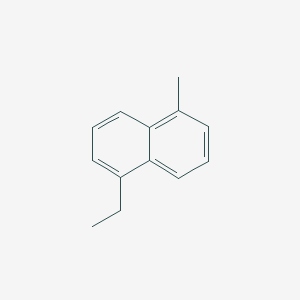
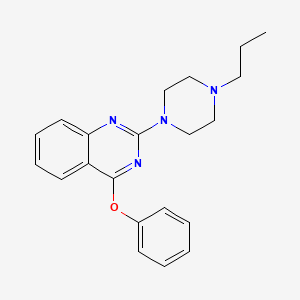
![4-[2-[3-(3,4-dimethoxyphenyl)-2-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B15182489.png)
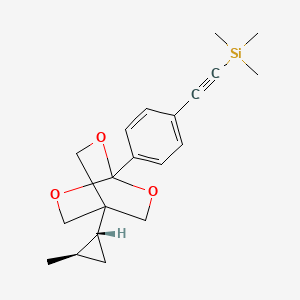
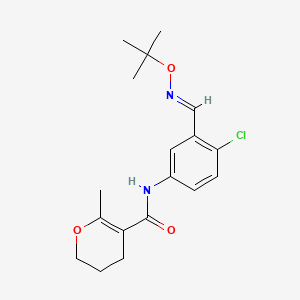
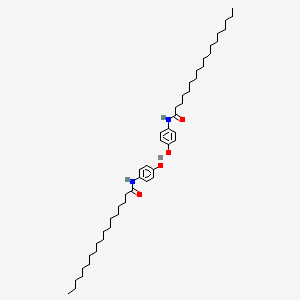

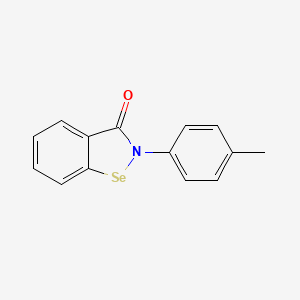

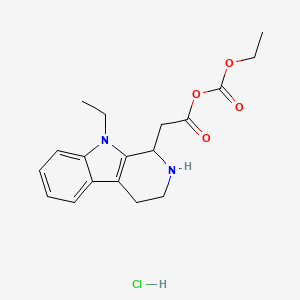
![2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate](/img/structure/B15182564.png)
